molecular formula C18H18FN7O6 B11483806 N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11483806
M. Wt: 447.4 g/mol
InChI Key: KQUNYJZEYDWFSI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Fluorophenoxy Acetyl Intermediate: This involves the reaction of 4-fluorophenol with acetic anhydride in the presence of a catalyst such as pyridine to form 4-fluorophenoxyacetyl chloride.

    Amidation Reaction: The intermediate is then reacted with ethylenediamine to form the corresponding amide.

    Formation of the Pyrazolylmethyl Intermediate: This step involves the nitration of 5-methyl-1H-pyrazole to form 5-methyl-3-nitro-1H-pyrazole, followed by a reaction with formaldehyde to form the pyrazolylmethyl intermediate.

    Cyclization to Form the Oxadiazole Ring: The final step involves the reaction of the amide intermediate with the pyrazolylmethyl intermediate in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group in the pyrazolylmethyl moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Cyclization: Dehydrating agents like phosphorus oxychloride.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

    Cyclization: Formation of more complex heterocyclic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Mechanism of Action

The mechanism of action of N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorophenoxy group may enhance its binding affinity, while the oxadiazole ring could contribute to its stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide may enhance its lipophilicity and metabolic stability compared to its chlorine and bromine analogs. This could result in improved biological activity and potential therapeutic applications.

Properties

Molecular Formula

C18H18FN7O6

Molecular Weight

447.4 g/mol

IUPAC Name

N-[2-[[2-(4-fluorophenoxy)acetyl]amino]ethyl]-3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H18FN7O6/c1-11-8-15(26(29)30)23-25(11)9-14-22-18(32-24-14)17(28)21-7-6-20-16(27)10-31-13-4-2-12(19)3-5-13/h2-5,8H,6-7,9-10H2,1H3,(H,20,27)(H,21,28)

InChI Key

KQUNYJZEYDWFSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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